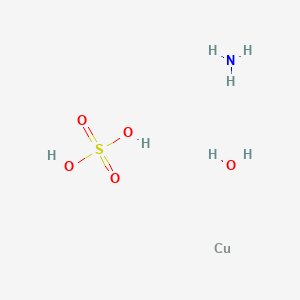AMMONIUM COPPER(II) SULFATE HEXAHYDRATE
CAS No.:
Cat. No.: VC13820785
Molecular Formula: CuH7NO5S
Molecular Weight: 196.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | CuH7NO5S |
|---|---|
| Molecular Weight | 196.67 g/mol |
| IUPAC Name | azane;copper;sulfuric acid;hydrate |
| Standard InChI | InChI=1S/Cu.H3N.H2O4S.H2O/c;;1-5(2,3)4;/h;1H3;(H2,1,2,3,4);1H2 |
| Standard InChI Key | GOIMHVBXFUCBAM-UHFFFAOYSA-N |
| SMILES | N.O.OS(=O)(=O)O.[Cu] |
| Canonical SMILES | N.O.OS(=O)(=O)O.[Cu] |
Introduction
Chemical Composition and Structural Characteristics
Molecular Formula and Stoichiometry
Ammonium copper(II) sulfate hexahydrate is defined by the chemical formula , with a molar mass of 399.83 g/mol in its hydrated form . The anhydrous variant () has a molar mass of 291.75 g/mol . The compound crystallizes as a hexahydrate under ambient conditions, with six water molecules coordinating the copper(II) ion in an octahedral geometry .
Crystal System and Lattice Parameters
The hexahydrate adopts a monoclinic crystal system ( space group) with lattice parameters , , , and angles , . This structure facilitates extensive hydrogen bonding between ammonium ions, sulfate groups, and coordinated water molecules, stabilizing the lattice .
Table 1: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | ||
| Unit Cell Volume | 684.7 ų | |
| Density (hexahydrate) | 1.921 g/cm³ |
Jahn-Teller Distortion and Temperature Dependence
The Cu(II) center exhibits a dynamic Jahn-Teller distortion, where the octahedral coordination elongates along one axis. Neutron diffraction studies reveal that the equatorial Cu–O bonds (2.00–2.05 Å) are shorter than the axial bonds (2.40–2.45 Å) at 100 K . As temperature increases to 321 K, the axial bonds contract by ~0.15 Å due to thermal population of higher-energy orbital states, reducing distortion . This behavior is modulated by cooperative interactions within the hydrogen-bonding network, as demonstrated by EPR spectroscopy .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The compound is synthesized via stoichiometric reaction of copper(II) sulfate pentahydrate () and ammonium sulfate () in hot aqueous solution :
Table 2: Stoichiometric Ratios for Synthesis
| Reactant | Mass (g per 100 g product) |
|---|---|
| 62.45 | |
| 33.05 |
Dissolution of reactants in separate hot solutions (~80°C), followed by mixing and slow cooling to 20°C, yields light-blue hexagonal crystals . Ethanol washing removes residual sulfates, enhancing purity .
Industrial Crystallization Techniques
Large-scale production employs continuous crystallization reactors with controlled cooling rates (0.5–1.0°C/min) and seed crystals to regulate particle size . Post-synthesis, crystals are vacuum-dried at 40°C to prevent dehydration .
Physical and Chemical Properties
Thermal Stability and Dehydration
Thermogravimetric analysis (TGA) shows three mass loss events:
-
Dehydration (50–150°C): Loss of six H₂O molecules (27.0% mass loss).
-
Ammonia Evolution (200–300°C): Decomposition of to NH₃ (12.5% loss).
-
Sulfate Decomposition (>600°C): Release of SO₃ gas.
Spectroscopic Features
-
UV-Vis: A broad absorption band at 800 nm () corresponds to the transition of Cu²⁺ in octahedral symmetry.
-
FTIR: Peaks at 1100 cm⁻¹ () and 1400 cm⁻¹ () confirm sulfate and ammonium presence.
Applications in Science and Industry
Educational Crystal Growth
The compound’s rapid crystallization kinetics (72–96 hours for 1 cm³ crystals) and vivid blue color make it ideal for teaching lattice formation and symmetry .
Electroplating and Surface Treatment
Copper(II) ions serve as charge carriers in sulfate-based electroplating baths, depositing adherent Cu layers at current densities of 50–100 mA/cm² .
Agricultural Fungicides
Field trials demonstrate 85% efficacy against Phytophthora infestans in potatoes at 0.2% (w/v) spray concentrations, leveraging Cu²⁺’s antimicrobial activity .
Recent Research Advances
Cooperative Jahn-Teller Dynamics
Variable-temperature XRD studies (100–321 K) reveal that hydrogen bonding between and mediates long-range Jahn-Teller distortions, enabling collective structural transitions . This cooperativity explains the anomalous temperature dependence of EPR g-values in pure crystals versus Cu²⁺-doped Zn analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume